molecular formula C9H12N2O5 B12888907 diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate CAS No. 90438-40-7

diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate

Cat. No.: B12888907
CAS No.: 90438-40-7
M. Wt: 228.20 g/mol
InChI Key: HZGBWSFQDZEJFE-UHFFFAOYSA-N
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Description

Diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate is a pyrazole-based heterocyclic compound featuring two ester groups at the 1- and 3-positions and a ketone moiety at the 5-position. This structure imparts unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

90438-40-7

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate

InChI

InChI=1S/C9H12N2O5/c1-3-15-8(13)6-5-7(12)11(10-6)9(14)16-4-2/h3-5H2,1-2H3

InChI Key

HZGBWSFQDZEJFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate typically involves the reaction of diethyl oxalate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve appropriate solvents and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate with related pyrazole and dicarboxylate derivatives, focusing on structural features, synthesis methods, physical properties, and applications.

Pyrazole Derivatives with Ester Groups
Compound Name Substituents/Modifications Synthesis Method Key Properties/Applications Reference
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Amino, cyano, phenyl, hydroxy groups Reflux in 1,4-dioxane with triethylamine Intermediate for fused heterocycles
Diethyl 4-(4-(((3-aryl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)carbamoyl)methoxy)phenyl)-... Aryl, phenyl, carbamoyl groups Multi-step condensation reactions Macromolecular design for materials science
Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate Amino group on pyrrole core Not specified Potential ligand or pharmaceutical intermediate

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., cyano, carbamoyl) enhances reactivity in cyclization and condensation reactions .
  • Synthesis : Reflux conditions with polar aprotic solvents (e.g., 1,4-dioxane) are common for pyrazole derivatives .
Fused-Ring Systems with Dicarboxylate Moieties
Compound Name Core Structure Melting Point (°C) Notable Features Reference
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo-pyridine fused ring 215–217 High-resolution crystallography validated
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-... (2c) Imidazo-pyridine fused ring 223–225 Bromophenyl group for halogen-mediated coupling

Key Observations :

  • Thermal Stability : Fused-ring analogs exhibit higher melting points (>200°C), suggesting robust thermal stability for solid-state applications .
  • Functional Groups : Nitro and bromo substituents enable further functionalization (e.g., cross-coupling reactions) .
Cyclohexane and Macrocyclic Dicarboxylates
Compound Name Core Structure Applications Synthesis Highlights Reference
Diethyl 1-(2-methyl-4-oxo-butyl)-2-oxo-cycloheptane-1,3-dicarboxylate (91) Cycloheptane ring Tandem hydroformylation/aldol studies Rh-catalyzed hydroformylation
Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate Cyclohexane ring Antimicrobial activity screening DMSO solubility for bioassays

Key Observations :

  • Reactivity : Cyclohexane derivatives undergo tandem reactions (e.g., hydroformylation followed by aldol condensation) under Rh catalysis .

Structural and Functional Trends

  • Electronic Effects : Electron-deficient pyrazole cores (due to ketone and ester groups) favor nucleophilic attack at the 4-position, enabling diverse functionalization .
  • Solubility : Most analogs are soluble in polar solvents (e.g., DMSO, dioxane), facilitating their use in solution-phase reactions .
  • Crystallography : The SHELX system is widely employed for structural validation of such compounds, ensuring accurate bond-length and angle measurements .

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